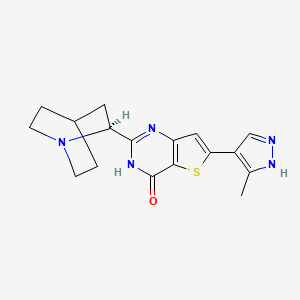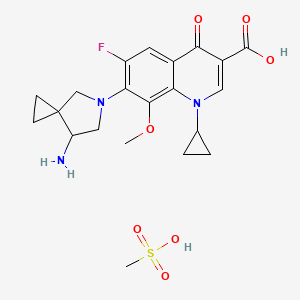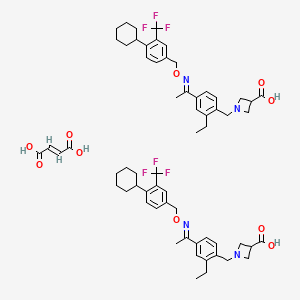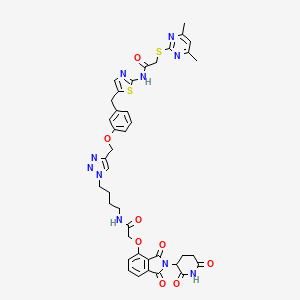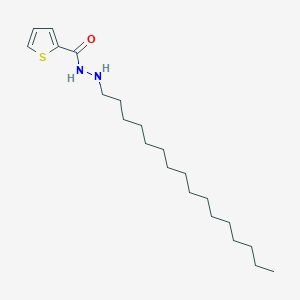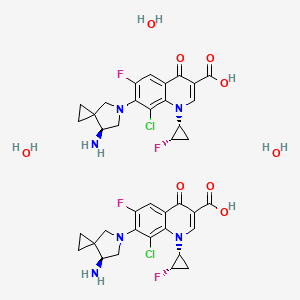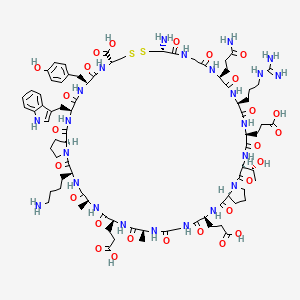
Solnatide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solnatide is a synthetic peptide mimicking the lectin-like domain of TNF.
Applications De Recherche Scientifique
1. Therapeutic Activity in Pulmonary Edema
Solnatide has demonstrated significant therapeutic activity in a rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise. This synthetic peptide reduces extravascular lung water, blunts reactive oxygen species production, and improves lung function by directly activating the epithelial sodium channel (ENaC). It effectively reduced pulmonary edema, increased occludin expression, and improved gas-blood barrier function in rats exposed to a high-altitude hypoxic environment, providing a rationale for clinical application in patients with pulmonary edema and exposure to high-altitude hypoxia (Zhou et al., 2017).
2. Restoration of ENaC Function in Pseudohypoaldosteronism Type 1B
Solnatide and its congener AP318 have shown the ability to activate ENaC in various studies. Their potential to restore the function of ENaC carrying mutations that cause pseudohypoaldosteronism type 1B (PHA1B), a rare salt-wasting syndrome, has been investigated. Regardless of the mechanism leading to loss-of-function in ENaC mutations, solnatide and AP318 restored ENaC function up to or even higher than wild type levels, making them promising candidates for treating PHA1B (Willam et al., 2017).
3. Glycosylation-Dependent Activation of ENaC
Solnatide's activation of ENaC involves a glycosylation-dependent mechanism. This study identified crucial residues for interaction with solnatide within the extracellular loop of the ENaC. The findings delineate an N-glycan dependent interaction between the TIP-peptide and ENaC, leading to normalization of both sodium and fluid absorption in edematous alveoli (Shabbir et al., 2015).
4. TNF Lectin-Like Domain and ENaC Activation
Solnatide mimics the lectin-like domain of tumor necrosis factor (TNF) and shows ENaC-activating properties. This study compared the effects of TNF and solnatide on ENaC subunits and found a similar mode of action for both, suggesting that the lectin-like domain of TNF is critical for ENaC activation. Solnatide was also effective in restoring function in ENaC loss-of-function frameshift mutants, indicating potential treatment strategies for PHA1B (Willam et al., 2017).
Propriétés
Numéro CAS |
259206-53-6 |
|---|---|
Nom du produit |
Solnatide |
Formule moléculaire |
C82H119N23O27S2 |
Poids moléculaire |
1923.11 |
Nom IUPAC |
L-Cysteine, L-cysteinylglycyl-L-glutaminyl-L-arginyl-L-alpha-glutamyl-L-threonyl-L-prolyl-L-alpha-glutamylglycyl-L-alanyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-prolyl-L-tryptophyl-L-tyrosyl-, cyclic (1->17)-disulfide |
InChI |
1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |
Clé InChI |
LKVFMOMQYXIFRK-KSVAIKAXSA-N |
SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N1)CCC(=O)O)[C@@H](C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)Cc4ccc(cc4)O)Cc5c[nH]c6c5cccc6)CCCCN)C)CCC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Solnatide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



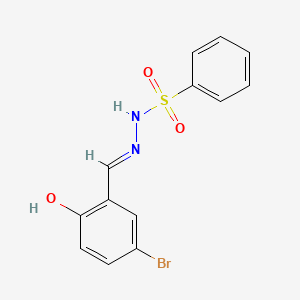
![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)
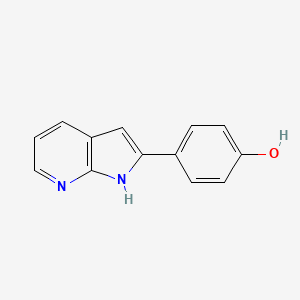
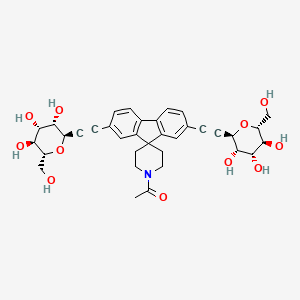

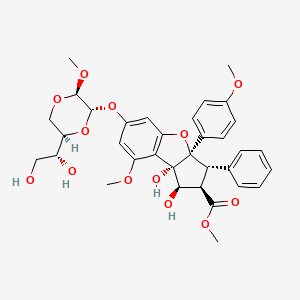
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)
